molecular formula C15H20N2O B11824977 [(2S,4aR,8aR)-2-phenyl-1,2,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-8a-yl]methanol

[(2S,4aR,8aR)-2-phenyl-1,2,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-8a-yl]methanol

Cat. No.: B11824977
M. Wt: 244.33 g/mol
InChI Key: RLIIWPDRFLRPHE-ILXRZTDVSA-N
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Description

[(2S,4aR,8aR)-2-phenyl-1,2,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-8a-yl]methanol is a complex organic compound with a unique structure that includes a naphthyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,4aR,8aR)-2-phenyl-1,2,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-8a-yl]methanol typically involves multi-step organic reactions. One common method includes the hydrogenation of a precursor naphthyridine compound in the presence of a suitable catalyst. The reaction conditions often require controlled temperature and pressure to ensure the selective formation of the desired stereoisomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

[(2S,4aR,8aR)-2-phenyl-1,2,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-8a-yl]methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups like halides or amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Methanol, ethanol, dichloromethane

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

[(2S,4aR,8aR)-2-phenyl-1,2,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-8a-yl]methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of [(2S,4aR,8aR)-2-phenyl-1,2,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-8a-yl]methanol involves its interaction with specific molecular targets in the body. These interactions can modulate various biological pathways, leading to its observed effects. For instance, it may bind to receptors or enzymes, altering their activity and resulting in analgesic or anti-inflammatory outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2S,4aR,8aR)-2-phenyl-1,2,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-8a-yl]methanol is unique due to its specific stereochemistry and the presence of a naphthyridine ring system. This structural uniqueness contributes to its distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

[(2S,4aR,8aR)-2-phenyl-2,4a,5,6,7,8-hexahydro-1H-1,6-naphthyridin-8a-yl]methanol

InChI

InChI=1S/C15H20N2O/c18-11-15-8-9-16-10-13(15)6-7-14(17-15)12-4-2-1-3-5-12/h1-7,13-14,16-18H,8-11H2/t13-,14+,15+/m1/s1

InChI Key

RLIIWPDRFLRPHE-ILXRZTDVSA-N

Isomeric SMILES

C1CNC[C@@H]2[C@@]1(N[C@@H](C=C2)C3=CC=CC=C3)CO

Canonical SMILES

C1CNCC2C1(NC(C=C2)C3=CC=CC=C3)CO

Origin of Product

United States

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